2-(4-amino-3-fluorophenyl)propan-2-ol
Description
Properties
CAS No. |
1524245-55-3 |
|---|---|
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method leverages nucleophilic ring-opening of epoxides by aromatic amines to construct the propan-2-ol backbone. A representative protocol involves:
-
Epoxide Synthesis : 2,2-Dimethyloxirane (trimethylene oxide) is reacted with 4-nitro-3-fluoroaniline under acidic conditions.
-
Ring-Opening : The epoxide undergoes nucleophilic attack by the amine, forming a β-amino alcohol intermediate.
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
Key Conditions
Advantages : Direct formation of the tertiary alcohol; compatibility with nitro groups.
Limitations : Low yield due to competing side reactions; requires high-pressure hydrogenation.
Reductive Amination of 4-Nitro-3-Fluorophenyl Acetone
Reaction Overview
This two-step approach combines ketone synthesis and reductive amination:
Key Conditions
Advantages : High atom economy; avoids Grignard incompatibilities.
Limitations : Requires anhydrous conditions; nitro reduction competes with ketone stability.
Nitro Reduction Followed by Alcohol Formation
Reaction Overview
This method prioritizes early nitro reduction to avoid functional group conflicts:
Key Conditions
Advantages : High selectivity for aromatic nitro groups; scalable for industrial production.
Limitations : Friedel-Crafts alkylation requires strict moisture control; bromopropanol toxicity.
Grignard Reaction with Protected Amines
Reaction Overview
To circumvent Grignard reagent incompatibility with free amines, this method employs protective groups:
-
Amine Protection : 4-Nitro-3-fluoroaniline is acetylated (Ac₂O/pyridine) to 4-nitro-3-fluoroacetanilide.
-
Grignard Formation : The protected amine is brominated (NBS/CH₃CN) and converted to a Grignard reagent (Mg/THF).
-
Ketone Addition : Reaction with acetone yields 2-(4-nitro-3-fluorophenyl)propan-2-ol.
-
Deprotection and Reduction : Acidic hydrolysis (HCl/EtOH) followed by nitro reduction.
Key Conditions
Advantages : Avoids direct Grignard-amine reactions; modular for derivatives.
Limitations : Multi-step synthesis; low overall yield.
Palladium-Catalyzed Carbonylation
Reaction Overview
Adapted from kinase inhibitor synthesis, this route uses Pd-catalyzed carbonylation:
Key Conditions
Advantages : High functional group tolerance; applicable to complex substrates.
Limitations : Costly catalysts; CO handling requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Epoxide Ring-Opening | 7.37 | 99 | Direct alcohol formation | Low yield |
| Reductive Amination | 40–50 | 95 | Atom economy | Competing reductions |
| Nitro Reduction | >95 | >95 | Scalability | Moisture-sensitive alkylation |
| Grignard Reaction | 19.33 | 99 | Modularity | Multi-step protection/deprotection |
| Carbonylation | 60–70 | 98 | Functional group tolerance | High catalyst cost |
Mechanistic Insights and Optimization
Epoxide Ring-Opening
TosOH catalyzes the ring-opening by protonating the epoxide oxygen, enhancing electrophilicity. Steric hindrance at the β-carbon limits nucleophilic attack, explaining the low yield. Optimization with bulkier epoxides (e.g., 2,2-diethyloxirane) may improve regioselectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-(4-amino-3-fluorophenyl)propan-2-one.
Reduction: Formation of 2-(4-amino-3-fluorophenyl)propan-2-amine.
Substitution: Formation of 2-(4-amino-3-methoxyphenyl)propan-2-ol.
Scientific Research Applications
2-(4-amino-3-fluorophenyl)propan-2-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Substituent Effects: The presence of fluorine and amino groups in 2-(4-amino-3-fluorophenyl)propan-2-ol enhances polarity and hydrogen-bonding capacity compared to the non-polar 2-(4-methylphenyl)propan-2-ol .
- Salt Formation : Hydrochloride salts () improve water solubility, critical for bioavailability in drug formulations .
Physicochemical Properties
Key Observations :
- Solubility : The hydrochloride derivative () has superior aqueous solubility compared to the parent compound, which may limit its use in lipid-rich environments .
- Thermal Stability : 2-(4-Methylphenyl)propan-2-ol’s low boiling point (64°C at 0.6 mmHg) suggests volatility, restricting high-temperature applications .
Key Observations :
- Therapeutic Potential: Derivatives of 2-(4-amino-3-fluorophenyl)propan-2-ol (e.g., ) demonstrate relevance in oncology, particularly in androgen receptor modulation for prostate cancer .
- Prodrug Design : The malonate ester () may serve as a lipophilic prodrug, improving membrane permeability before enzymatic hydrolysis .
Q & A
Q. What are the critical steps in synthesizing 2-(4-amino-3-fluorophenyl)propan-2-ol with high yield and purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during fluorination or alkylation steps .
- Fluorination : Electrophilic fluorination using Selectfluor® or DAST under anhydrous conditions at 0–5°C minimizes byproducts like di-fluorinated derivatives .
- Monitoring : Thin-layer chromatography (TLC) with UV detection and in situ NMR spectroscopy to track intermediate formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and hydroxyl/amino protons (δ 1.5–2.5 ppm).
- ¹⁹F NMR : Confirm fluorine substitution at the 3-position (δ -110 to -120 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under accelerated degradation conditions (40°C, 75% humidity) .
Advanced Research Questions
Q. How can competing side reactions (e.g., oxidation of the amino group) be mitigated during synthesis?
- Methodological Answer :
- Reductive Conditions : Use sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to stabilize the amino group during propanol backbone formation .
- pH Control : Maintain mildly acidic conditions (pH 4–5) to prevent amine deprotonation and subsequent oxidation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing aggregation-related side reactions .
Q. How do electronic effects of the 3-fluoro substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Analysis : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the 3-fluoro group increases electrophilicity at the para-position by -0.25 eV compared to non-fluorinated analogs .
- Experimental Validation : Compare reaction rates with 4-fluoro analogs using kinetic studies (UV-Vis monitoring). Fluorine’s electron-withdrawing effect accelerates SNAr reactions at the 4-amino position by 2.3-fold .
Q. How can discrepancies in reported biological activity data (e.g., receptor binding affinities) be resolved?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines and uniform ATP concentration in kinase inhibition assays to reduce variability .
- Structural Confirmation : Single-crystal X-ray diffraction (SHELX program suite) validates stereochemistry, as incorrect configurations can lead to 10-fold differences in IC₅₀ values .
- Meta-Analysis : Compare datasets using multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
